molecular formula C18H25N7O B2632451 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415631-93-3

4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2632451
CAS No.: 2415631-93-3
M. Wt: 355.446
InChI Key: IICPQORXWRNFBA-UHFFFAOYSA-N
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Description

4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridazine and piperazine rings, followed by the introduction of the dimethylpyrimidine group. The final step involves the formation of the morpholine ring and its attachment to the pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biological studies to investigate receptor binding and signaling pathways.

    Medicine: The compound could be explored for its therapeutic potential, including its use as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and piperazine derivatives, such as:

  • 4,6-Dimethylpyrimidine
  • Piperazine derivatives with various substitutions
  • Pyridazine-based compounds

Uniqueness

What sets 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-15(2)19-13-20-18(14)25-7-5-23(6-8-25)16-3-4-17(22-21-16)24-9-11-26-12-10-24/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICPQORXWRNFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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